BCN-PEG4-HyNic
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Overview
Description
BCN-PEG4-HyNic is a heterobifunctional linker used in the synthesis of antibody-drug conjugates (ADCs). It contains a BCN (bicyclo[6.1.0]non-4-yne) group and a HyNic (6-hydrazinonicotinamide) group, connected through a four-unit polyethylene glycol (PEG) chain. This compound is primarily used in click chemistry for bio-conjugation, enabling the attachment of drugs to antibodies .
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-PEG4-HyNic is synthesized through a series of chemical reactions involving the conjugation of BCN and HyNic groups via a PEG linker. The synthesis typically involves the following steps:
Activation of BCN Group: The BCN group is activated using appropriate reagents to facilitate its conjugation with the PEG chain.
PEG Chain Attachment: The activated BCN group is then reacted with a PEG chain under controlled conditions to form a BCN-PEG intermediate.
HyNic Group Conjugation: The BCN-PEG intermediate is further reacted with a HyNic group to form the final this compound compound
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
BCN-PEG4-HyNic undergoes several types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This click chemistry reaction involves the BCN group reacting with azide-containing molecules to form stable triazole linkages.
Hydrazone Formation: The HyNic group reacts with aldehydes or ketones to form hydrazone bonds.
Common Reagents and Conditions
SPAAC Reaction: Typically performed in aqueous or organic solvents at room temperature, using azide-containing molecules as reactants.
Hydrazone Formation: Conducted in the presence of aldehydes or ketones, often in aqueous or organic solvents, under mild conditions
Major Products Formed
Triazole Linkages: Formed from the SPAAC reaction between BCN and azide groups.
Hydrazone Bonds: Resulting from the reaction between HyNic and aldehyde or ketone groups
Scientific Research Applications
BCN-PEG4-HyNic has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bio-conjugates.
Biology: Facilitates the labeling and tracking of biomolecules in cellular and molecular biology studies.
Medicine: Integral in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Employed in the production of diagnostic tools and therapeutic agents.
Mechanism of Action
BCN-PEG4-HyNic exerts its effects through its bifunctional nature:
BCN Group: Undergoes SPAAC reactions with azide-containing molecules, forming stable triazole linkages.
HyNic Group: Reacts with aldehydes or ketones to form hydrazone bonds, enabling the conjugation of various biomolecules
Comparison with Similar Compounds
Similar Compounds
BCN-PEG4-NHS: Another BCN-based linker with an N-hydroxysuccinimide (NHS) ester group.
DBCO-PEG4-HyNic: Contains a dibenzocyclooctyne (DBCO) group instead of BCN.
TCO-PEG4-HyNic: Features a trans-cyclooctene (TCO) group in place of BCN
Uniqueness
BCN-PEG4-HyNic is unique due to its combination of BCN and HyNic groups, providing versatility in bio-conjugation applications. Its ability to undergo SPAAC and hydrazone formation reactions makes it highly valuable in the synthesis of complex bio-conjugates .
Properties
Molecular Formula |
C28H41N5O6 |
---|---|
Molecular Weight |
543.7 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H41N5O6/c1-21(2)32-33-26-10-9-22(19-31-26)27(34)29-11-13-36-15-17-38-18-16-37-14-12-30-28(35)39-20-25-23-7-5-3-4-6-8-24(23)25/h9-10,19,23-25H,5-8,11-18,20H2,1-2H3,(H,29,34)(H,30,35)(H,31,33)/t23-,24+,25? |
InChI Key |
ZMYZHNUOEFAHSJ-XMGLRAKGSA-N |
Isomeric SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCNC(=O)OCC2[C@H]3[C@@H]2CCC#CCC3)C |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3)C |
Origin of Product |
United States |
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